molecular formula C8H10N2OS B117518 2-Mercapto-4,6-dimethylnicotinamide CAS No. 79927-21-2

2-Mercapto-4,6-dimethylnicotinamide

Cat. No. B117518
CAS RN: 79927-21-2
M. Wt: 182.25 g/mol
InChI Key: PNUHWHVTEYTPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Mercapto-4,6-dimethylnicotinamide consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . Further details about its molecular structure are not available in the retrieved resources.


Physical And Chemical Properties Analysis

The molecular weight of 2-Mercapto-4,6-dimethylnicotinamide is 182.24 g/mol . Further physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Pharmacological Research and Clinical Applications

Pharmacological Mechanisms and Clinical Relevance : The pharmacological actions of thiopurines, including 6-mercaptopurine, have been extensively studied due to their relevance in treating diseases like acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). These compounds require metabolic activation to exert cytotoxic effects, primarily through incorporation into DNA and RNA, leading to cell death. Research highlights the importance of enzymatic processes, such as methylation by thiopurine methyltransferase (TPMT), in modulating drug efficacy and toxicity, underscoring the potential for pharmacogenetically guided dosing to improve therapeutic outcomes and minimize adverse effects (Teml et al., 2007).

Implications for Disease Treatment : Studies have demonstrated the effectiveness of thiopurines in the maintenance therapy of ALL and the treatment of steroid-unresponsive IBD. The role of genetic polymorphisms in TPMT and other enzymes involved in thiopurine metabolism is a critical area of research, offering insights into individualized therapy to enhance treatment efficacy and safety (Gaynon, Bostrom, & Erdmann, 1993).

properties

IUPAC Name

4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUHWHVTEYTPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4,6-dimethylnicotinamide

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